

A Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-oxoazetidine-2-carboxylate*

Cat. No.: *B1273849*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-oxoazetidine-2-carboxylate**, a key building block in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

Benzyl 4-oxoazetidine-2-carboxylate is a heterocyclic organic compound featuring a β -lactam ring structure. The formal IUPAC name for this compound is benzyl 4-oxo-2-azetidinecarboxylate.^[1] It is a chiral molecule and can exist as two enantiomers, (S)- and (R)-**benzyl 4-oxoazetidine-2-carboxylate**, as well as a racemic mixture.

A comprehensive list of synonyms and identifiers for the racemic compound and its common (S)-enantiomer is provided below for clear identification and literature cross-referencing.

Identifier Type	Racemic Benzyl 4-oxoazetidine-2-carboxylate	(S)-Benzyl 4-oxoazetidine-2-carboxylate
IUPAC Name	benzyl 4-oxo-2-azetidinecarboxylate	benzyl (2S)-4-oxoazetidine-2-carboxylate
CAS Number	87791-58-0	72776-05-7
Synonyms	4-(Benzylloxycarbonyl)-2-azetidinone; 4-Oxo-azetidine-2-carboxylic acid benzyl ester	Benzyl (S)-4-oxo-2-azetidinecarboxylate; (S)-BENZYL 2-AZETIDINONE-4-CARBOXYLATE; BENZYL (S)-(-)-4-OXO-2-AZETIDINECARBOXYLATE
Molecular Formula	C ₁₁ H ₁₁ NO ₃	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol	205.21 g/mol
InChI Key	WGLLBHSIXLWVFU-UHFFFAOYSA-N	WGLLBHSIXLWVFU-VIFPVBQESA-N

Physicochemical Properties

The quantitative physical and chemical properties of **Benzyl 4-oxoazetidine-2-carboxylate** are crucial for its application in synthesis and for the development of analytical methods. The following table summarizes key data for the racemic mixture and the well-characterized (S)-enantiomer.

Property	Racemic Mixture	(S)-Enantiomer
Physical Form	Solid	White to yellow powder or crystals
Melting Point	Not specified	137-140 °C
Optical Rotation	Not applicable	$[\alpha]_{D}^{21} -44^{\circ}$ (c = 3.3 in chloroform)[1]
Purity (typical)	≥97%	≥97%
Storage Temperature	2-8°C, sealed in dry conditions	2-8°C, sealed in dry conditions

Synthesis and Experimental Protocols

Benzyl 4-oxoazetidine-2-carboxylate serves as a vital intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] A common synthetic approach to β -lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. While a specific, detailed protocol for the title compound is not readily available in the provided literature, a representative procedure can be outlined based on general principles of azetidinone synthesis. The following is a plausible experimental workflow for the synthesis of the (S)-enantiomer starting from N-Cbz-L-aspartic acid.

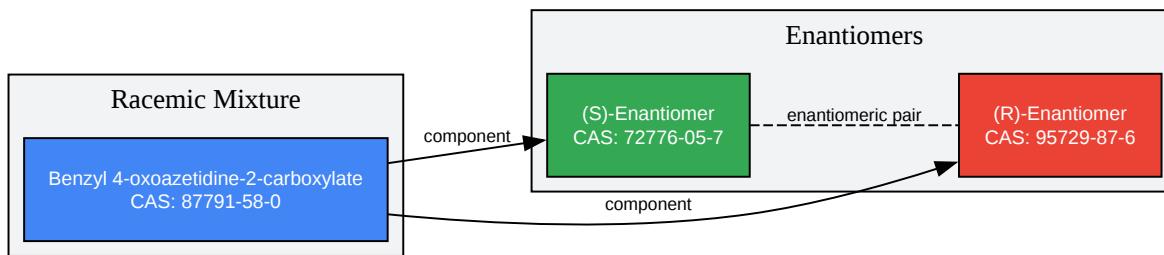
Representative Synthetic Protocol:

Objective: To synthesize (S)-**Benzyl 4-oxoazetidine-2-carboxylate**.

Materials:

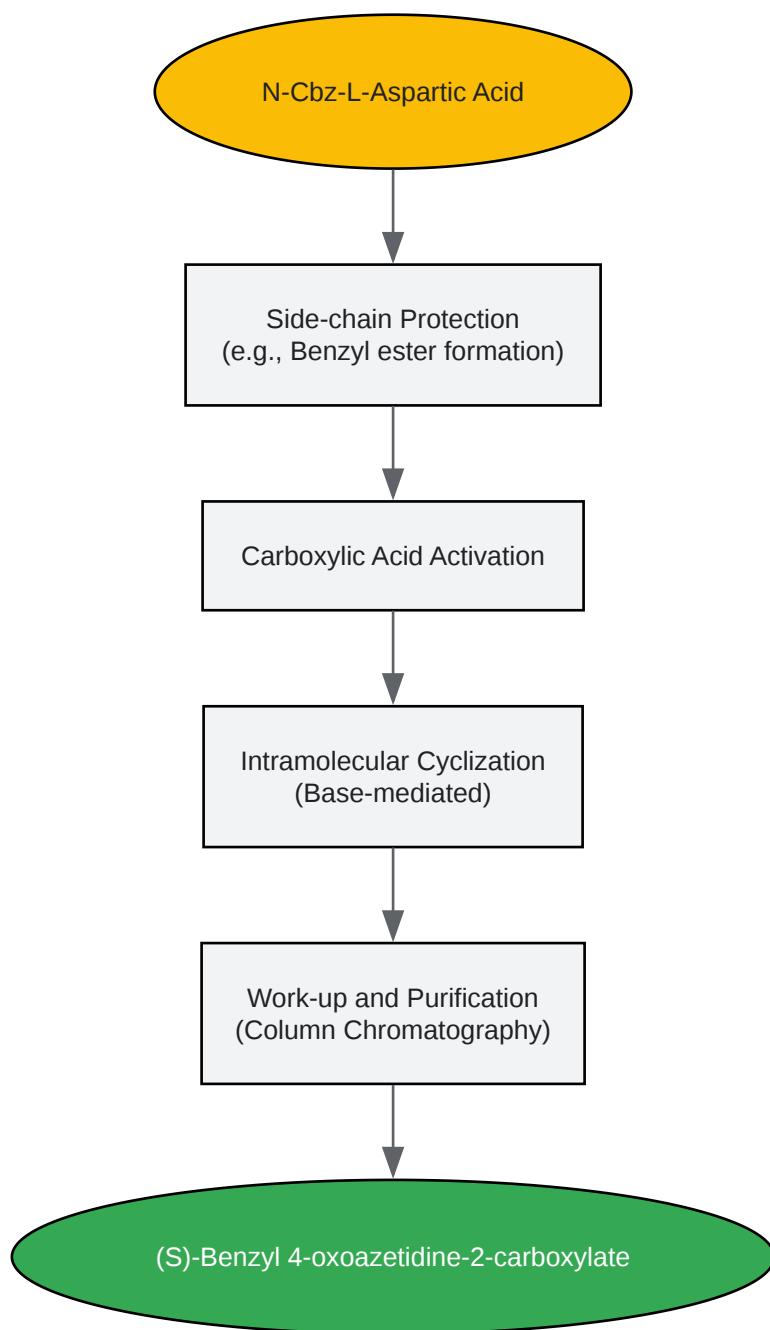
- N-Benzylloxycarbonyl-L-aspartic acid (N-Cbz-L-Asp)
- Acetic anhydride
- Benzyl alcohol
- Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- Triethylamine (TEA)

- Appropriate solvents (e.g., Dichloromethane (DCM), Ethyl acetate)
- Purification media (e.g., Silica gel for column chromatography)


Procedure:

- Protection of the side-chain carboxylic acid: The side-chain carboxylic acid of N-Cbz-L-aspartic acid is selectively protected, for instance, as a benzyl ester.
- Activation of the remaining carboxylic acid: The remaining free carboxylic acid is activated to facilitate intramolecular cyclization. This can be achieved using a variety of reagents, such as conversion to an acid chloride or activation with a carbodiimide.
- Intramolecular Cyclization: The activated carboxylic acid undergoes an intramolecular nucleophilic substitution with the nitrogen of the carbamate to form the four-membered azetidinone ring. This step is typically carried out in the presence of a non-nucleophilic base like triethylamine.
- Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield pure (S)-**Benzyl 4-oxoazetidine-2-carboxylate**.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for yield and purity.


Visualization of Key Concepts

To further elucidate the relationships and processes involving **Benzyl 4-oxoazetidine-2-carboxylate**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the racemic mixture and its constituent enantiomers.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of the target compound.

Applications in Research and Development

Benzyl 4-oxoazetidine-2-carboxylate, particularly the (S)-enantiomer, is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its strained β -

lactam ring provides a reactive site for further chemical transformations. Key application areas include:

- Synthesis of Carbapenems and other β -lactam antibiotics: The azetidinone core is a fundamental structural motif in this class of potent antibacterial agents.
- Preparation of enzyme inhibitors: It serves as a precursor for molecules designed to inhibit enzymes such as human leukocyte elastase.
- Development of NMDA receptor antagonists: This compound is utilized in the synthesis of novel antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are targets for neurological disorders.
- Synthesis of unnatural amino acids: The β -lactam ring can be opened to generate unique amino acid derivatives for incorporation into peptides and other bioactive compounds.

In summary, **Benzyl 4-oxoazetidine-2-carboxylate** is a versatile and important molecule in the field of organic synthesis, with significant implications for drug discovery and development. Its well-defined stereochemistry and reactive nature make it an indispensable tool for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-4-氧代-2-氮杂环丁烷羧酸苄酯 97% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. chemimpex.com [[chemimpex.com](https://www.chemimpex.com)]
- To cite this document: BenchChem. [A Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273849#benzyl-4-oxoazetidine-2-carboxylate-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com